

Physical and chemical properties of 1-(4-methoxy-3,5-dimethylphenyl)ethanone

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Compound of Interest

Compound Name:	3',5'-Dimethyl-4'-methoxyacetophenone
Cat. No.:	B1363595

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An In-Depth Technical Guide to 1-(4-methoxy-3,5-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Acetophenone Derivative

1-(4-methoxy-3,5-dimethylphenyl)ethanone, a substituted acetophenone, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a methoxy group and two methyl groups on the phenyl ring, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis and potential applications, particularly in the context of drug discovery and development. The strategic placement of its functional groups offers multiple avenues for chemical modification, rendering it a versatile scaffold for creating novel compounds with potential therapeutic activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 1-(4-methoxy-3,5-dimethylphenyl)ethanone is paramount for its effective utilization in research and development. This section details its key physical, chemical, and spectroscopic characteristics.

Core Compound Identifiers

Property	Value	Source
IUPAC Name	1-(4-methoxy-3,5-dimethylphenyl)ethanone	N/A
CAS Number	60609-65-6	N/A
Molecular Formula	C ₁₁ H ₁₄ O ₂	N/A
Molecular Weight	178.23 g/mol	N/A
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1]	N/A

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1-(4-methoxy-3,5-dimethylphenyl)ethanone. While experimental spectra for this specific compound are not readily available in public databases, a predictive analysis based on the structure and data from analogous compounds provides valuable insights.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

- **Aromatic Protons:** A singlet in the aromatic region (typically δ 6.5-7.5 ppm) is anticipated for the two equivalent protons on the phenyl ring.

- Methoxy Protons: A sharp singlet around δ 3.7-3.9 ppm, integrating to three protons, is characteristic of the $-\text{OCH}_3$ group.
- Methyl Protons (Aromatic): A singlet integrating to six protons, likely in the region of δ 2.2-2.4 ppm, would correspond to the two equivalent methyl groups attached to the phenyl ring.
- Acetyl Protons: A singlet integrating to three protons, typically found around δ 2.5 ppm, represents the methyl group of the ethanone moiety.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

- Carbonyl Carbon: A signal in the downfield region, typically $\delta > 190$ ppm, is characteristic of the ketone carbonyl carbon.
- Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm) will be present, corresponding to the substituted phenyl ring. The carbon attached to the methoxy group will be the most downfield among the ring carbons.
- Methoxy Carbon: A signal around δ 55-60 ppm is expected for the carbon of the methoxy group.
- Methyl Carbons (Aromatic): A signal in the aliphatic region, likely around δ 15-20 ppm, will correspond to the two equivalent aromatic methyl carbons.
- Acetyl Carbon: A signal around δ 25-30 ppm is anticipated for the methyl carbon of the ethanone group.

IR (Infrared) Spectroscopy:

The IR spectrum is instrumental in identifying the key functional groups present.

- C=O Stretch: A strong absorption band in the region of $1670\text{-}1690\text{ cm}^{-1}$ is indicative of the conjugated ketone carbonyl group.
- C-O Stretch: An absorption band around $1250\text{-}1200\text{ cm}^{-1}$ is expected for the aryl-alkyl ether.

- C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3100-3000 cm^{-1} and 3000-2850 cm^{-1} , respectively, will be observed.
- Aromatic C=C Bending: Absorptions in the fingerprint region (below 1600 cm^{-1}) will be characteristic of the substituted benzene ring.

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak at $\text{m/z} = 178$.
- Key Fragmentation Patterns: A prominent fragment would be the loss of the acetyl group (CH_3CO), resulting in a peak at $\text{m/z} = 135$. Another significant fragmentation would be the loss of a methyl group, leading to a peak at $\text{m/z} = 163$.

Synthesis and Reaction Chemistry

The synthesis of 1-(4-methoxy-3,5-dimethylphenyl)ethanone can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the activated aromatic ring.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The logical workflow for the synthesis is depicted in the following diagram:



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Caption: A generalized workflow for the synthesis of 1-(4-methoxy-3,5-dimethylphenyl)ethanone via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Friedel-Crafts acylation methods.

Materials:

- 3,5-Dimethylanisole
- Acetyl chloride or Acetic anhydride
- Anhydrous aluminum chloride (AlCl_3) or Ferric chloride (FeCl_3)
- Dichloromethane (DCM) or another suitable anhydrous solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acylating Agent:** Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.
- **Addition of Substrate:** After the addition of the acylating agent is complete, add a solution of 3,5-dimethylanisole in anhydrous dichloromethane dropwise from the dropping funnel,

maintaining the low temperature.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 1-(4-methoxy-3,5-dimethylphenyl)ethanone.

Causality Behind Experimental Choices:

- Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical for the success of the reaction.
- Lewis Acid Catalyst: The Lewis acid (e.g., AlCl_3) is essential to generate the highly electrophilic acylium ion from the acetyl chloride or acetic anhydride, which then undergoes electrophilic aromatic substitution.
- Low-Temperature Addition: The initial addition of reagents at low temperatures helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

- Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the ketone product, thereby liberating the desired product.
- Washing Steps: The series of washes are performed to remove unreacted starting materials, the catalyst, and any acidic or basic impurities.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(4-methoxy-3,5-dimethylphenyl)ethanone is not widely available, information from structurally similar compounds suggests that it should be handled with care.

GHS Hazard Information (Anticipated)

Based on related acetophenones, the following GHS pictograms and hazard statements may be applicable:

- Pictograms:
 - GHS07: Exclamation mark (for skin/eye irritation, acute toxicity)
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[\[2\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations

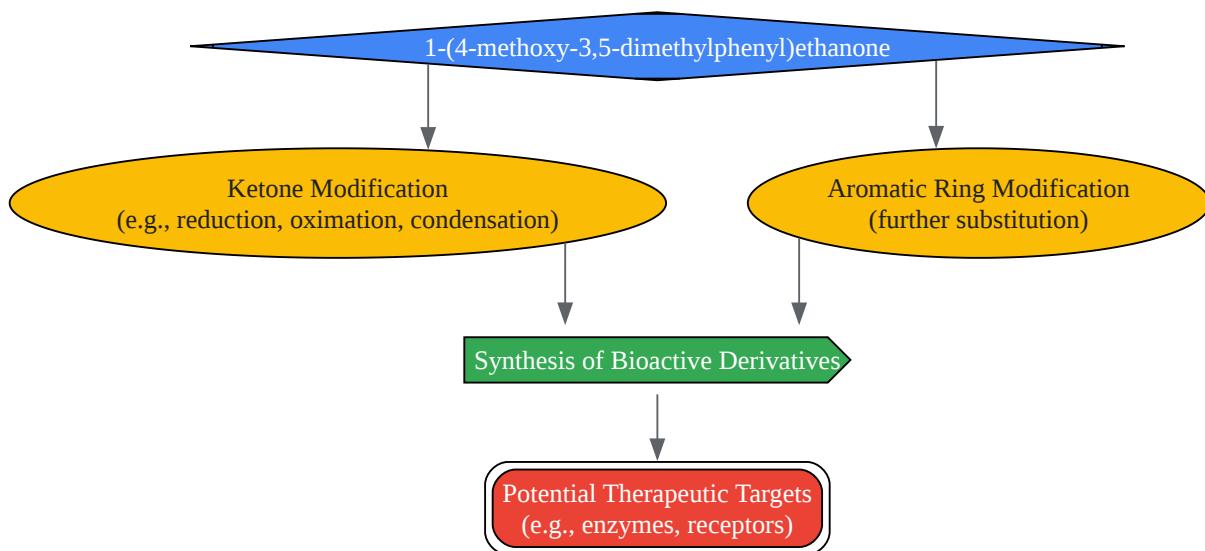
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

Substituted acetophenones are a well-established class of intermediates in the pharmaceutical industry. Their utility stems from the reactivity of the ketone and the potential for further functionalization of the aromatic ring. While specific applications of 1-(4-methoxy-3,5-dimethylphenyl)ethanone in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.

Potential as a Scaffold in Medicinal Chemistry

The structure of 1-(4-methoxy-3,5-dimethylphenyl)ethanone offers several strategic points for modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.



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Caption: Potential pathways for the derivatization of 1-(4-methoxy-3,5-dimethylphenyl)ethanone in medicinal chemistry.

The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, oximes, and hydrazones, which are common pharmacophores. The aromatic ring, already activated by the methoxy group, can undergo further electrophilic substitution reactions to introduce additional diversity. The presence of the methoxy and dimethyl groups can also influence the pharmacokinetic properties of the resulting derivatives, such as their lipophilicity and metabolic stability.

Conclusion

1-(4-methoxy-3,5-dimethylphenyl)ethanone is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet fully established in the public domain, its structural similarity to other well-characterized acetophenones allows for a reliable prediction of its properties and reactivity. The straightforward synthesis via Friedel-Crafts acylation, coupled

with the multiple avenues for further chemical modification, positions this compound as a versatile tool for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

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